molecular formula C10H20ClNO2 B14766398 gamma-(2-Methylpiperidino)butyric acid hydrochloride

gamma-(2-Methylpiperidino)butyric acid hydrochloride

Cat. No.: B14766398
M. Wt: 221.72 g/mol
InChI Key: XZJYZPOVEBKOMU-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a 2-methylpiperidin-1-yl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)butanoic acid hydrochloride typically involves the reaction of 2-methylpiperidine with butanoic acid derivatives. One common method is the reaction of 2-methylpiperidine with 4-chlorobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(2-Methylpiperidin-1-yl)butanoic acid hydrochloride may involve more efficient and scalable methods. This can include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)butanoic acid hydrochloride
  • 4-(Dimethylamino)butanoic acid hydrochloride
  • 4-(Piperidin-1-yl)butanoic acid hydrochloride

Uniqueness

4-(2-Methylpiperidin-1-yl)butanoic acid hydrochloride is unique due to the presence of the 2-methylpiperidin-1-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9-5-2-3-7-11(9)8-4-6-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H

InChI Key

XZJYZPOVEBKOMU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCC(=O)O.Cl

Origin of Product

United States

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